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molecular formula C13H16O3 B1593617 Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester CAS No. 87188-51-0

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Cat. No. B1593617
M. Wt: 220.26 g/mol
InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05304690

Procedure details

A solution comprising 0.49 grams potassium hydroxide, 40 grams of 4-acetoxystyrene, and 100 grams of absolute ethanol was refluxed for 4 hours. The reaction solution was cooled to 28° C. and 13 grams of potassium hydroxide pellets were added over a period of 10 minutes. After an additional 30 minutes of reaction, 64 grams di-tertiary-butyl-dicarbonate was charged portionwise over 20 minutes and the reaction was stirred for an additional hour at 28° C. After aqueous washing, the reaction product was extracted with ethyl acetate. The ethyl acetate was stripped from the extraction mixture on a rotary evaporator and the residual oil was charged with 0.07 grams phenothiazine. Distillation at 0.1 Mm Hg gave 34.2 grams (64%) 4-tertiary-butoxycarbonyloxystyrene.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[K+].C(O[C:20]([O:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])=O)(C)(C)C>[OH-].[K+].C(O)C>[C:26]([O:25][C:23]([O:22][C:20]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[CH:7][CH:6]=1)=[O:24])([CH3:27])([CH3:28])[CH3:29] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
0.49 g
Type
catalyst
Smiles
[OH-].[K+]
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for an additional hour at 28° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was charged portionwise over 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
After aqueous washing, the reaction product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was stripped from the extraction mixture on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residual oil was charged with 0.07 grams phenothiazine
DISTILLATION
Type
DISTILLATION
Details
Distillation at 0.1 Mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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